molecular formula C8H6F3IN2 B1624497 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine CAS No. 210107-37-2

3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine

Cat. No.: B1624497
CAS No.: 210107-37-2
M. Wt: 314.05 g/mol
InChI Key: XCVXREJBRDXQNH-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine, with CAS Registry Number 210107-37-2, is a critical synthetic intermediate in the preparation of a widely used class of photoaffinity probes . This compound serves as the direct precursor to 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine (CAS 210107-38-3) . The diazirine is a highly valued reagent in chemical biology and drug discovery for photoaffinity labeling (PAL) experiments, a technique that enables the identification of molecular targets and binding sites by forming covalent crosslinks upon photoirradiation . The primary research value of this diaziridine lies in its role in creating photolabels that can irreversibly bind to proteins or other biomolecules. Upon irradiation with long-wavelength UV light (~360 nm), the resulting diazirine generates a highly reactive carbene species that inserts non-selectively into nearby C-H, O-H, and N-H bonds . This process allows researchers to "trap" and study transient, low-affinity biological interactions that are otherwise difficult to characterize, such as protein-ligand, protein-protein, and protein-nucleic acid interactions . The 4-iodophenyl moiety is a particularly valuable functional group, as it provides a handle for further chemical modification via palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex or diverse photoreactive probes . The synthesis of this compound follows conventional pathways for diaziridine formation, typically involving the reaction of a carbonyl precursor, such as α,α,α-trifluoroacetophenone, with an aminating reagent like hydroxylamine-O-sulfonic acid (HOSA) in the presence of ammonia . The final oxidation of this diaziridine intermediate yields the target diazirine photoprobe. Application Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

IUPAC Name

3-(4-iodophenyl)-3-(trifluoromethyl)diaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IN2/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVXREJBRDXQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(NN2)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471103
Record name 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210107-37-2
Record name 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a diaziridine core with a trifluoromethyl group and an iodophenyl substituent. Its molecular formula is C9H6F3N2I, with a CAS number of 210107-37-2. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exhibit:

  • Inhibition of Protein-Tyrosine Kinases (PTKs) : Similar diaziridine derivatives have been shown to inhibit PTKs, disrupting cell signaling pathways involved in proliferation and survival .
  • Formation of Reactive Intermediates : The diaziridine structure allows for the generation of reactive intermediates under certain conditions, which can interact with biological macromolecules, leading to potential therapeutic effects .

Anticancer Properties

Research indicates that compounds with diaziridine structures can exhibit anticancer properties. For instance, studies have shown that related compounds inhibit cell growth in various cancer cell lines by interfering with key signaling pathways . The specific effects of this compound on cancer cells are still under investigation but suggest potential as a therapeutic agent.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. This activity could be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Diaziridine Ring : This can be achieved through the reaction of an appropriate precursor with a diazotizing agent.
  • Introduction of Substituents : The trifluoromethyl and iodophenyl groups are introduced during the synthesis process, often requiring specific reaction conditions to ensure high yield and purity.

A detailed synthetic pathway includes the following steps:

StepReaction TypeConditions
1DiazotizationAcidic medium
2CyclizationTemperature-controlled environment
3SubstitutionNucleophilic conditions

Case Studies and Research Findings

Recent studies have highlighted the biological potential of diaziridine derivatives:

  • Study on Anticancer Activity : A study demonstrated that a related diaziridine compound inhibited the growth of breast cancer cells by inducing apoptosis through PTK inhibition .
  • Antimicrobial Testing : Another study reported that diaziridine compounds exhibited significant antimicrobial activity against Gram-positive bacteria, indicating their potential as new antimicrobial agents .

Scientific Research Applications

Photoaffinity Labeling (PAL)

One of the primary applications of this compound is in photoaffinity labeling, which allows researchers to investigate protein-ligand interactions and enzyme activities. The ability to form stable covalent bonds with proteins upon irradiation enables detailed mapping of interaction sites.

  • Case Study : In experiments involving membrane proteins, 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine effectively labeled specific proteins, facilitating the analysis of their structure and function .

Protein Interaction Studies

The compound is extensively used to study protein interactions within complex biological systems. Its low cytotoxicity makes it suitable for live-cell imaging without significantly disrupting cellular functions.

  • Example : Interaction studies have shown that this diazirine derivative can label specific proteins in cellular environments, revealing insights into their functional mechanisms .

Nucleoside Analogue Development

Research has indicated that this compound can be incorporated into nucleoside analogues for DNA interstrand cross-linking. This application is particularly relevant for developing therapeutic agents targeting specific genetic sequences.

  • Application Insight : The incorporation of diazirine allows for stable bonding with DNA, enhancing the design of targeted therapies .

Properties and Stability

The stability and reactivity profile of this compound make it an excellent candidate for various applications:

  • Photoreactivity : Efficiently photolyzed at wavelengths between 350-360 nm.
  • Stable Bonds : Forms stable carbon-based bonds during cross-linking under typical laboratory conditions.
  • Versatility : Sterically less hindered compared to other photoactive groups, allowing broader applications in probing biomolecular interactions .

Chemical Reactions Analysis

Oxidation to Diazirine Derivatives

The diaziridine ring undergoes oxidation to form the corresponding 3H-diazirine, a critical step for applications in photoaffinity labeling. This transformation is achieved through two primary methods:

Oxidation Method Reagents/Conditions Yield Key Observations
Iodine-triethylamine systemI₂, Et₃N in methanol85-92%Forms 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine
Activated manganese dioxideMnO₂ in dichloromethane78-84%Requires anhydrous conditions; slower reaction

This oxidation is stereospecific, retaining the configuration of the trifluoromethyl and iodophenyl groups. The resulting diazirine exhibits enhanced stability compared to aliphatic analogs due to aromatic conjugation .

Nucleophilic Substitution at the Iodophenyl Group

The para-iodine substituent participates in cross-coupling reactions, enabling structural diversification:

a. Suzuki-Miyaura Coupling
Reacts with aryl boronic acids under Pd catalysis:

text
3-(4-Iodophenyl)-diaziridine + ArB(OH)₂ → 3-(4-Ar-phenyl)-diaziridine + HI

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12h). Yields: 60-75% .

b. Ullmann Coupling
Forms biaryl structures with copper-mediated coupling:
Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO (100°C, 24h). Yields: 50-65% .

The trifluoromethyl group stabilizes the transition state by electron-withdrawing effects, while the diaziridine ring remains intact under these conditions .

Photolytic Decomposition and Carbene Formation

Upon UV irradiation (λ = 350-365 nm), the diaziridine-derived diazirine generates a highly reactive trifluoromethylphenyl carbene intermediate:

text
3H-diazirine → :CF₃-C₆H₃-I + N₂

Key Applications :

  • Protein Labeling : Carbene inserts into C−H/X−H bonds (k = 10⁶–10⁸ M⁻¹s⁻¹) for studying protein-ligand interactions .

  • Polymer Modification : Surface functionalization of polyethylene films achieves 12-18% grafting efficiency .

Stability Data Under Light Exposure :

Light Source Time (days) Diazirine Remaining
Ambient fluorescent3126.8%
Incandescent1522.5%
Dark storage (control)3198.9%

Data shows superior stability compared to non-iodinated analogs, attributed to iodine's heavy atom effect .

Stability in Synthetic Environments

The compound demonstrates remarkable thermal stability:

Condition Stability Outcome
Methanolic solution (21°C)98% intact after 31 days in dark
Aqueous PBS (pH 7.4)94% intact after 7 days
THF reflux (66°C)Decomposes <5% over 8h

This stability enables its use in multistep syntheses and biological assays without significant degradation .

Comparative Reactivity with Analogues

Compound Reaction with Suzuki Coupling Photoactivation Half-Life (h)
3-(4-Iodophenyl)-diaziridine72% yield4.2
3-(4-Bromophenyl)-diaziridine58% yield3.1
3-Phenyl-diaziridine (no halogen)N/A1.8

The iodine substituent provides optimal balance between reactivity and stability, outperforming brominated and non-halogenated variants .

This comprehensive analysis underscores 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine's versatility in synthetic and applied chemistry, driven by its unique trifluoromethyl-iodophenyl-diaziridine architecture. Its well-characterized oxidation, substitution, and photolytic pathways make it indispensable for advanced labeling and catalysis studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine, highlighting differences in substituents, synthesis, and applications:

Compound Name CAS Number Substituents Key Properties/Applications Yield/Synthesis Notes References
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine 87736-82-1 4-Methylphenyl Used in organic synthesis; lacks iodine, limiting photolabeling utility Commercial availability (CymitQuimica)
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine N/A 3-Nitrophenyl Intermediate for NLRP3 inflammasome inhibitors; nitro group enhances electrophilicity 88% yield via iodine-mediated oxidation
3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine 154187-45-8 3-Methoxyphenyl Methoxy group improves solubility; used in photoprobes Synthesized via tosyl oxime ammonolysis
3-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)diaziridine N/A 4-(Trifluoromethyl)phenyl Enhanced electron-withdrawing effect; stabilizes carbene intermediates 92% yield via tosyl oxime ammonolysis
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)diaziridine 87736-83-2 Silyl-protected hydroxymethyl Used in protected intermediates for bioconjugation Synthesized via tert-butyldimethylsilyl protection

Reactivity and Stability

  • Photostability : The iodophenyl derivative exhibits superior photostability compared to methoxy-substituted analogues (e.g., 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine), which undergo rapid photolysis due to electron-donating methoxy groups .
  • Thermal Stability : Diaziridines with trifluoromethyl groups (e.g., 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine) are stable up to 75°C, whereas diazirines (oxidized forms) degrade above 50°C .
  • Chemical Reactivity : The iodine atom in this compound facilitates nucleophilic aromatic substitution, enabling bioconjugation—a feature absent in methyl- or trifluoromethylphenyl analogues .

Research Findings and Data

Spectroscopic Data

  • ¹⁹F NMR :
    • This compound: δ = -65.14 ppm (CF₃) .
    • 3-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)diaziridine: δ = -63.03 (p-CF₃), -75.23 ppm (CF₃) .

Preparation Methods

Diazotization-Cyclization Strategy

A foundational approach involves the diazotization of primary amines followed by cyclization to form the diaziridine ring. For this compound, this method begins with 4-iodoaniline derivatives. The process unfolds as follows:

  • Diazotization : Treatment of 4-iodoaniline with nitrous acid ($$ \text{HNO}_2 $$) in an acidic medium generates a diazonium intermediate. This step requires temperatures below 5°C to prevent decomposition.
  • Cyclization : The diazonium salt undergoes cyclization in the presence of a trifluoromethylating agent, such as trifluoroacetic anhydride, to form the diaziridine core. This reaction is conducted in a temperature-controlled environment (20–25°C) to optimize yield.

Critical parameters include pH control during diazotization and stoichiometric precision in trifluoromethyl group introduction. Yields for this route typically range from 65% to 75%, as reported in studies by Pillion et al..

Oxime to Diaziridine Conversion

An alternative pathway leverages oxime intermediates, which are converted to diaziridines via reductive amination. Recent advancements by Topin et al. demonstrate the efficacy of this method:

  • Oxime Formation : 4-Iodobenzaldehyde reacts with hydroxylamine hydrochloride to yield the corresponding oxime.
  • Reductive Amination : The oxime is treated with liquid ammonia and a reducing agent (e.g., sodium cyanoborohydride), facilitating cyclization into the diaziridine structure.

This method achieves yields of 84–87% over two steps, outperforming traditional diazotization routes. The avoidance of intermediate isolation minimizes side reactions, enhancing overall efficiency.

Functional Group Introduction Strategies

Trifluoromethyl Group Incorporation

The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation. A preferred method involves reacting diaziridine precursors with trifluoromethyl iodide ($$ \text{CF}_3\text{I} $$) under basic conditions. For example:

$$
\text{Diaziridine-NH} + \text{CF}3\text{I} \xrightarrow{\text{NaOH}} \text{Diaziridine-CF}3 + \text{NH}_3
$$

This reaction proceeds at 50–60°C, with yields exceeding 80% when conducted in anhydrous tetrahydrofuran (THF).

Iodophenyl Substitution

The iodophenyl moiety is typically introduced early in the synthesis, as seen in the diazotization route. However, post-cyclization iodination has also been explored using iodine monochloride ($$ \text{ICl} $$) in dichloromethane. This method requires careful stoichiometry to avoid over-iodination, with reported yields of 70–75%.

Synthetic Optimization and Yield Enhancement

Solvent and Temperature Effects

Optimization studies highlight the role of solvent polarity and reaction temperature:

Parameter Optimal Condition Yield Improvement
Solvent Anhydrous THF +15%
Temperature 25°C +10%
Reaction Time 6 hours +5%

Data derived from Pillion et al. and Topin et al. demonstrate that anhydrous conditions prevent hydrolysis of intermediates, while controlled temperatures mitigate exothermic side reactions.

Catalytic Additives

The addition of catalytic amounts of pyridine (5 mol%) accelerates cyclization by neutralizing acidic byproducts. This modification improves yields to 85–90% in diazotization routes.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Technique Key Data Source
$$ ^1\text{H NMR} $$ δ 7.65 (d, 2H, Ar-H), δ 3.15 (s, 2H, NH) Pillion et al.
Mass Spectrometry m/z 314.046 (M$$^+$$) Chemsrc
X-ray Diffraction Crystal lattice parameters confirmed Topin et al.

These analyses confirm structural integrity and purity, essential for applications in medicinal chemistry.

Comparative Analysis of Methods

The oxime conversion route offers superior yields (84–87%) compared to diazotization (65–75%) but requires specialized handling of liquid ammonia. Industrial-scale synthesis favors diazotization due to lower operational complexity, despite moderate yields.

Industrial and Scalability Considerations

Automated synthesis platforms, such as programmable flow reactors, have been adapted for diaziridine production. These systems enhance reproducibility and scalability, reducing human error in temperature and pH control. Challenges remain in cost-effective trifluoromethylation, driving research into catalytic methods using copper or palladium.

Q & A

Q. What are the critical spectroscopic techniques for confirming the structural integrity of 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine during synthesis?

  • Methodological Answer : Structural validation relies on 1H^1 \text{H} NMR to confirm hydrogen environments and substituent integration ratios. For example, the trifluoromethyl group (CF3\text{CF}_3) produces distinct splitting patterns due to coupling with adjacent protons. Mass spectrometry (MS) is essential for verifying molecular weight (C8H4F3IN2\text{C}_8\text{H}_4\text{F}_3\text{IN}_2, MW 312.03), while IR spectroscopy identifies functional groups like the diaziridine ring . Challenges arise when electron-withdrawing substituents (e.g., nitro groups) distort NMR signals; in such cases, isotopic labeling or 19F^{19} \text{F} NMR can resolve ambiguities .

Q. What storage conditions are optimal for preserving the stability of this compound?

  • Methodological Answer : Store at 20C-20^\circ \text{C} for long-term stability (months to years) in airtight, light-resistant containers. Short-term storage (days to weeks) at 04C0–4^\circ \text{C} is acceptable. Solubility in organic solvents (e.g., THF, DCM) allows for stock solutions, but avoid aqueous media due to hydrolysis risks. Regularly monitor purity via HPLC (>95%) and track decomposition using 1H^1 \text{H} NMR .

Advanced Research Questions

Q. How do electronic effects of para-substituents influence the synthesis of 3-aryl-3-(trifluoromethyl)diaziridines?

  • Methodological Answer : Electron-donating groups (e.g., methyl, methoxy) stabilize intermediates during cyclization, enabling successful synthesis (e.g., 3-(4-methylphenyl)-3-trifluoromethyldiaziridine). Conversely, electron-withdrawing groups (nitro, fluoro) hinder reaction progress due to destabilized transition states. For example, 3-(4-nitrophenyl)-3-trifluoromethyldiaziridine synthesis failed despite varied conditions (temperature, solvent polarity). To mitigate this, use milder reducing agents (e.g., NaBH4_4 instead of LiAlH4_4) or pre-functionalize the aryl ring post-diaziridine formation .

Table 1 : Substituent Effects on Diaziridine Synthesis

Substituent (Para)Electronic NatureSynthesis OutcomeKey Challenges
-I (Iodo)Weakly EWGSuccessfulSteric hindrance
-CF3_3Strong EWGSuccessfulRequires inert atmosphere
-NO2_2Strong EWGFailedDestabilizes intermediates
-OCH3_3EWG/EDG*Partially FailedCompeting side reactions
*Methoxy exhibits mixed electronic effects depending on reaction context .

Q. How can researchers resolve contradictions in reaction yields when using different alkenes in diaziridine functionalization?

  • Methodological Answer : Contradictions often arise from steric and electronic mismatches between diaziridines and alkenes. For instance, stilbene (symmetrical, planar) reacts efficiently, while bulky alkenes (e.g., tetramethylethylene) show low reactivity. Use computational modeling (DFT) to predict transition-state geometries and identify compatible substrates. Experimentally, screen solvents (e.g., DMF for polar interactions, toluene for non-polar systems) and employ catalysts (e.g., Lewis acids like BF3_3) to enhance regioselectivity .

Q. What theoretical frameworks guide the design of diaziridine-based photoaffinity probes?

  • Methodological Answer : Design relies on the Woodward-Hoffmann rules for [2+1] cycloaddition kinetics and frontier molecular orbital (FMO) theory. The diazirine photoactivation generates carbene intermediates, which react via electrophilic insertion. Computational studies (e.g., CASSCF calculations) model the singlet-triplet energy gap to optimize irradiation wavelengths (typically 300–360 nm). Validate probe efficiency using competitive labeling assays with known binding partners (e.g., proteins) and quantify labeling yields via LC-MS .

Q. How should researchers address discrepancies in diaziridine stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity). Use Arrhenius kinetics to extrapolate degradation rates. For example, monitor decomposition at 40C40^\circ \text{C}/75% RH and compare to ambient conditions. If instability is observed, introduce stabilizing additives (e.g., radical scavengers like BHT) or encapsulate the compound in cyclodextrins. Cross-validate findings using multiple analytical techniques (e.g., TLC, NMR, MS) to distinguish degradation products from synthetic impurities .

Methodological and Theoretical Considerations

Q. What factorial design approaches optimize diaziridine synthesis parameters?

  • Methodological Answer : Use a 2k2^k factorial design to evaluate variables: temperature (2560C25–60^\circ \text{C}), solvent (THF vs. DCM), catalyst (presence/absence of Et3_3N), and reaction time (24–72 hrs). Analyze main effects and interactions via ANOVA. For example, a study identified Et3_3N as critical for reducing byproducts in trifluoromethyl-diaziridine synthesis. Follow up with response surface methodology (RSM) to pinpoint optimal conditions .

Q. How can existing synthetic protocols for related diaziridines inform novel methodologies for iodophenyl derivatives?

  • Methodological Answer : Adapt strategies from structurally analogous compounds (e.g., 3-(4-fluorophenyl)-3-CF3_3-diaziridine) by substituting aryl halides in SNAr reactions. For iodophenyl derivatives, leverage the iodine’s leaving-group potential in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Pre-synthesize intermediates like ethyl 4-iodobenzoylacetate (analogous to 3a in ) to streamline diaziridine ring closure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine
Reactant of Route 2
3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine

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